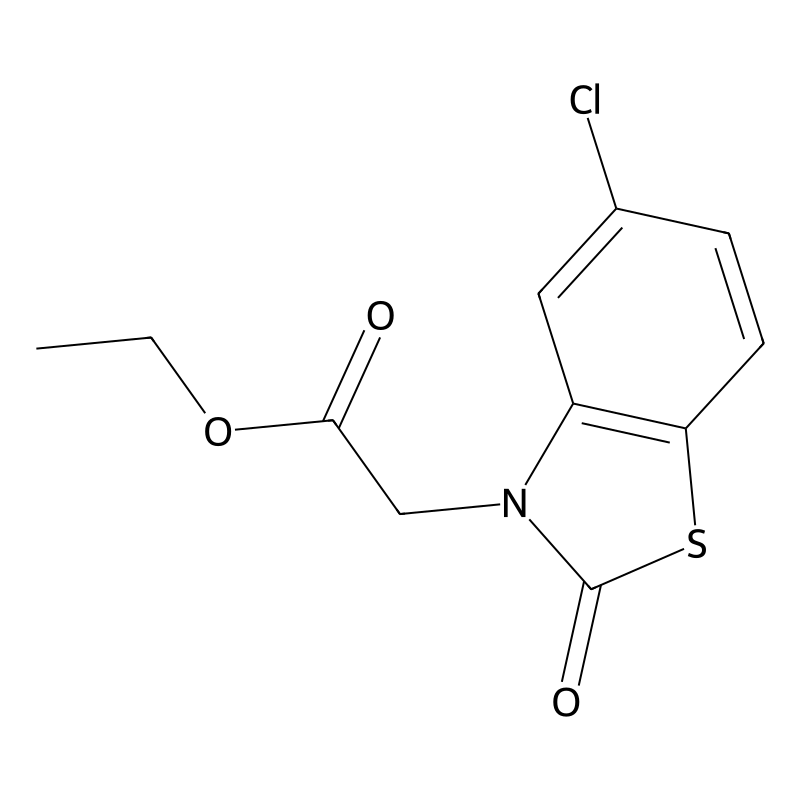

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound with the molecular formula C₁₁H₁₀ClNO₃S and a molecular weight of approximately 271.72 g/mol. It is classified under the benzothiazole derivatives, featuring a chloro substituent at the 5-position and an acetate group at the 3-position of the benzothiazole ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics and biological activities .

The reactivity of ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex derivatives.

- Ester Hydrolysis: The acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

- Condensation Reactions: It may participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits several biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial effects against various bacterial strains, suggesting potential use as an antibacterial agent.

- Antifungal Activity: Preliminary studies have shown efficacy against certain fungal pathogens, making it a candidate for agricultural applications .

- Phytotoxicity: Its herbicidal properties have been explored, particularly in controlling annual weeds, which positions it as a useful agent in crop protection .

Several synthetic routes have been developed to obtain ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate:

- Condensation of Benzothiazole Derivatives: Starting from benzothiazole, chlorination followed by acetylation can yield the desired compound.

- Reflux Method: Ethyl acetate can be reacted with 5-chloro-2-hydroxybenzothiazole under reflux conditions to produce ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate finds applications across various domains:

- Agricultural Chemicals: Utilized as a herbicide for controlling weed growth in crops.

- Pharmaceuticals: Investigated for its potential as an antimicrobial and antifungal agent, contributing to drug development.

- Chemical Intermediates: Serves as an intermediate in synthesizing other bioactive compounds, facilitating research in medicinal chemistry .

Studies on ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate's interactions with biological targets have revealed insights into its mechanism of action:

- Enzyme Inhibition: Research indicates that the compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

- Cellular Mechanisms: Investigations into its effects on cellular pathways suggest potential cytotoxic effects on certain cancer cell lines, warranting further study for therapeutic applications .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Benazolin-Ethyl (CAS Number: 3034351) | Similar benzothiazole core | Herbicidal properties | Primarily used as a post-emergence herbicide |

| Benzothiazole (CAS Number: 95-14-7) | Core structure | Antimicrobial activity | Lacks substituents that enhance activity |

| Benzothiazolium Salts | Related structure | Antimicrobial and antifungal | Quaternization enhances solubility |

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is unique due to its specific chloro and acetate substitutions, which enhance its biological activities compared to similar compounds .